Diisopropyl ether

Beschreibung

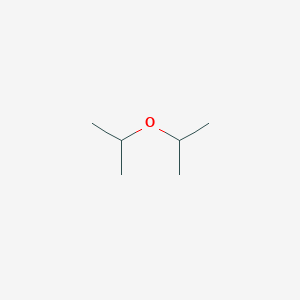

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFNJMIOTHYJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O, Array | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021890 | |

| Record name | Isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropyl ether appears as a clear colorless liquid with an ethereal odor. Flash point -18 °F. Less dense than water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sharp, sweet, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, sweet, ether-like odor. | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

156 °F at 760 mmHg (USCG, 1999), 68.5 °C, 69 °C, 154 °F | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-18 °F (USCG, 1999), -28 °C, -18 °F (-28 °C) (closed cup), -18 °F | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.2 % (NIOSH, 2023), Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents., Sol in acetone; miscible in ethyl alcohol, ethyl ether, MISCIBLE WITH MOST ORG SOLVENTS, Water solubility = 8,800 mg/l @ 20 °C, Soluble in oxygenated solvents, Solubility in water: poor, 0.2% | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.724 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7258 @ 20 °C/4 °C, Bulk density: 6.05 lb/gal @ 15.5 °C; similar to ethyl ether in properties but does tend to form peroxides more readily than ethyl ether, Relative density (water = 1): 0.7, 0.73 | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.5 (air= 1), Relative vapor density (air = 1): 3.5 | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

119 mmHg (NIOSH, 2023), 149.0 [mmHg], 149 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 15.9, 119 mmHg | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

COMMERCIAL VARIETY MAY CONTAIN APPROX 3% OF ISOPROPYL ALC, LESS THAN 0.01% OF SULFUR & LESS THAN 0.04% OF PEROXIDE., The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions., Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid, Colorless liquid., Colorless liquid | |

CAS No. |

108-20-3 | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO7Y998826 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 2,2'-oxybis- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-123 °F (USCG, 1999), -86.8 °C, -60 °C, -123 °F, -76 °F | |

| Record name | DIISOPROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOPROPYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/78 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isopropyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Diisopropyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of diisopropyl ether (DIPE). The information is presented to support its use in research, scientific analysis, and drug development, with a strong emphasis on safety and proper handling.

General Information

This compound (CAS No: 108-20-3) is a secondary ether characterized by the presence of two isopropyl groups attached to an oxygen atom.[1][2] It is a colorless, volatile liquid with a sharp, sweet, ether-like odor.[1][3][4] DIPE is primarily used as a solvent for a wide range of organic compounds, including oils, waxes, and resins.[3][4] It also finds application as an extractant in pharmaceutical and chemical syntheses and as an oxygenate additive in gasoline.[2][3]

Physical Properties

The physical properties of this compound are crucial for its application as a solvent and for process design. A summary of these properties is provided in the tables below.

General Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [1][2][3] |

| Molecular Weight | 102.177 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Sharp, sweet, ether-like | [1][2][3] |

Thermal Properties

| Property | Value | Reference(s) |

| Boiling Point | 68.5 °C (155.3 °F; 341.6 K) | [2][3] |

| Melting Point | -60 °C (-76 °F; 213 K) | [2] |

| Flash Point | -28 °C (-18 °F) | [1][3] |

| Autoignition Temperature | 443 °C (830 °F) | [3] |

Density and Solubility

| Property | Value | Reference(s) |

| Density | 0.725 g/mL at 20 °C | [1][2] |

| Solubility in Water | 2 g/L at 20 °C | [2] |

| Miscibility | Miscible with organic solvents | [2][3] |

Vapor Properties

| Property | Value | Reference(s) |

| Vapor Pressure | 119 mmHg at 20 °C | [2] |

| Vapor Density | 3.5 (air = 1) | [3][4] |

| Lower Explosive Limit (LEL) | 1.4% in air | [3] |

| Upper Explosive Limit (UEL) | 21% in air | [3] |

Chemical Properties and Reactivity

This compound is a relatively stable compound but exhibits reactivity typical of ethers. Its most significant chemical property is the propensity to form explosive peroxides upon exposure to air and light.

Peroxide Formation

This compound is highly prone to forming explosive organic peroxides when stored in the presence of air.[2][5] This process is more rapid than with diethyl ether due to the presence of secondary carbons adjacent to the ether oxygen.[2][5] These peroxides are sensitive to shock, heat, and friction, and can detonate violently, especially upon concentration during distillation.[2][6] It is crucial to test for the presence of peroxides before heating or distilling this compound.[2][7] Antioxidants like butylated hydroxytoluene (BHT) are often added to inhibit peroxide formation.[2]

Other Reactions

Like other ethers, this compound can act as a Lewis base, forming complexes with Lewis acids. It is generally inert to many reagents but can be cleaved by strong acids.[3][6] It may react violently with strong oxidizing agents.[3][6]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a septet corresponding to the two methine (CH) protons and a doublet for the twelve methyl (CH₃) protons. The protons on the carbon adjacent to the ether oxygen are deshielded and appear in the 3.4-4.5 ppm region.[8]

-

¹³C NMR: The carbon NMR spectrum shows two distinct signals. The carbon atom directly bonded to the oxygen (CH) appears in the 50-80 ppm region.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a characteristic strong C-O stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[8] The absence of strong absorptions for O-H or C=O groups helps to confirm the ether functionality.[8]

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 102.[9] Common fragmentation patterns include the loss of an isopropyl group, leading to a significant peak at m/z 87, and the formation of a base peak at m/z 45.[10]

Experimental Protocols

The following sections outline general methodologies for determining key physical and chemical properties of this compound. For rigorous analysis, adherence to specific ASTM or other standardized protocols is recommended.

Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of this compound.

Methodology:

-

Assemble a simple distillation apparatus in a fume hood.

-

Place a volume of this compound (e.g., 20 mL) into the distilling flask along with a few boiling chips.

-

Position a thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.[3][7]

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Digital Density Meter)

Objective: To measure the density of this compound.

Methodology: This procedure is based on the principles of ASTM D4052.[11][12]

-

Calibrate the digital density meter according to the manufacturer's instructions using a certified reference standard.

-

Ensure the measuring cell is clean and dry.

-

Inject the this compound sample into the measuring cell, ensuring no air bubbles are present.

-

Allow the temperature of the sample to equilibrate to the desired measurement temperature (e.g., 20 °C).

-

The instrument will measure the oscillation period of a U-tube containing the sample and calculate the density.

-

Record the density reading.

Determination of Water Solubility

Objective: To determine the approximate solubility of this compound in water.

Methodology:

-

In a small, sealed container (e.g., a vial), add a known volume of this compound (e.g., 1 mL).

-

Incrementally add a known volume of deionized water, shaking vigorously after each addition.

-

Observe for the formation of a single, clear phase (soluble) or the persistence of two distinct layers (insoluble or slightly soluble).[5]

-

The approximate solubility can be determined by the volume of water added before phase separation occurs. For a more quantitative analysis, techniques like Karl Fischer titration can be used to determine the water content in the ether-rich phase.[13]

Detection of Peroxides (Potassium Iodide Method)

Objective: To qualitatively test for the presence of peroxides in this compound.

Methodology:

-

In a clean, dry test tube, add approximately 1-2 mL of the this compound sample.

-

Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.[4]

-

Add a few drops of glacial acetic acid and shake the mixture.

-

The formation of a yellow to brown color indicates the presence of peroxides, with the intensity of the color correlating to the peroxide concentration.[8] A blue-black color will be observed if a starch indicator is added in the presence of peroxides.[4]

For quantitative analysis, standardized methods such as ASTM E299 should be followed, which involves a colorimetric determination of the iodine released.[1][2][14]

Safety and Handling

This compound is a highly flammable liquid and a strong irritant.[3][15] It is crucial to handle it in a well-ventilated area, away from ignition sources.[15][16] Due to its tendency to form explosive peroxides, it should be stored in airtight containers, away from light and heat.[2][5][7] Containers should be dated upon receipt and opening, and the peroxide content should be tested regularly, especially for older samples or before any distillation process.[2][7]

Visualization

The following diagram illustrates the key properties and hazards associated with this compound, providing a quick reference for laboratory personnel.

References

- 1. store.astm.org [store.astm.org]

- 2. infinitalab.com [infinitalab.com]

- 3. vernier.com [vernier.com]

- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. www1.wellesley.edu [www1.wellesley.edu]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 12. data.ntsb.gov [data.ntsb.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. matestlabs.com [matestlabs.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]

Diisopropyl Ether: A Comprehensive Technical Guide to its Molecular Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl ether (DIPE), a secondary ether, is a versatile organic solvent with significant applications in industrial processes and pharmaceutical manufacturing. Its molecular structure, characterized by an oxygen atom bonded to two isopropyl groups, dictates its unique physicochemical properties, including its utility as a solvent and its notable propensity to form explosive peroxides. This technical guide provides an in-depth analysis of the molecular structure, bonding, and key chemical transformations of this compound. It includes a detailed summary of its physical and chemical properties, experimental protocols for its synthesis and peroxide detection, and visualizations of its core reaction mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize or investigate this compound in their work.

Molecular Structure and Bonding

This compound, with the chemical formula C₆H₁₄O, possesses a molecular structure where an oxygen atom is covalently bonded to two isopropyl groups.[1][2] The IUPAC name for this compound is 2-(propan-2-yloxy)propane.[2]

The oxygen atom in this compound is sp³ hybridized, resulting in a bent molecular geometry, similar to water and other ethers.[3] However, the C-O-C bond angle in this compound is approximately 112°, which is larger than the H-O-H bond angle in water (104.5°).[3] This increased bond angle is attributed to the steric repulsion between the bulky isopropyl groups, which forces the C-O bonds further apart.[3]

The C-O bonds are polar covalent bonds due to the higher electronegativity of oxygen compared to carbon. This results in a net dipole moment for the molecule, making it a polar solvent.[4] However, the lack of a hydroxyl group means that, unlike alcohols, this compound cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through its ether oxygen. This property influences its solubility characteristics.

Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic sweet, ether-like odor.[1][5] It is sparingly soluble in water but is miscible with a wide range of organic solvents.[6][7] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that some variations in reported values exist in the literature, which may be due to different experimental conditions or the presence of impurities.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | [1][2][8] |

| Molar Mass | 102.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Sweet, ether-like | [1][5] |

| Boiling Point | 68-69 °C (154.4-156.2 °F; 341.15-342.15 K) | [1][5] |

| Melting Point | -60 °C to -86 °C (-76 °F to -123 °F; 213.15 K to 187.15 K) | [1][2][6] |

| Density | 0.725 g/mL at 20 °C | [1] |

| Solubility in Water | 0.2% - 0.9% at 20 °C | [1][2] |

| Vapor Pressure | 119 mmHg at 20 °C | [2] |

| Flash Point | -18 °F (-28 °C) | [1][5] |

| Autoignition Temperature | 830 °F (443 °C) | [5] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the acid-catalyzed dehydration of isopropyl alcohol.[9] This reaction can proceed through a combination of Sₙ1 and E1 mechanisms, with the ether formation being favored under specific conditions.[10][11]

Reaction Mechanism

The synthesis is initiated by the protonation of the hydroxyl group of an isopropyl alcohol molecule by a strong acid catalyst, typically sulfuric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). A second molecule of isopropyl alcohol can then act as a nucleophile, attacking the carbocation intermediate formed after the departure of the water molecule (Sₙ1 pathway). Alternatively, a direct displacement of the protonated hydroxyl group by another alcohol molecule can occur (Sₙ2 pathway). A competing elimination (E1) reaction can also occur, leading to the formation of propene.[11]

Experimental Protocol: Synthesis of this compound

This protocol describes a generalized procedure for the synthesis of this compound from isopropyl alcohol.

Materials:

-

Isopropyl alcohol

-

Concentrated sulfuric acid (98%)

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride or magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a distillation apparatus with a dropping funnel and a heating mantle. Place a stirring bar in the reaction flask.

-

Acid Addition: Carefully add a measured amount of concentrated sulfuric acid to the reaction flask. Cool the flask in an ice bath.

-

Alcohol Addition: Slowly add isopropyl alcohol from the dropping funnel to the cooled sulfuric acid with constant stirring. The rate of addition should be controlled to maintain a specific reaction temperature (typically between 130-140 °C).

-

Reaction and Distillation: Gently heat the mixture using the heating mantle. The this compound, being more volatile, will distill over along with some unreacted isopropyl alcohol and water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup:

-

Transfer the distillate to a separatory funnel.

-

Wash the distillate with a 5% sodium hydroxide solution to neutralize any acidic impurities.

-

Wash with a saturated sodium chloride solution (brine) to help break any emulsions and remove water.

-

Separate the organic layer.

-

-

Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or magnesium sulfate.

-

Final Distillation: Decant the dried ether into a clean distillation apparatus and perform a final fractional distillation to obtain pure this compound. Collect the fraction boiling at approximately 68-69 °C.

Peroxide Formation and Detection

A critical safety concern with this compound is its high propensity to form explosive peroxides upon exposure to air and light.[6][12] This process is a free-radical chain reaction that is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.

Mechanism of Peroxide Formation

The formation of peroxides is a free-radical chain reaction involving initiation, propagation, and termination steps. The secondary carbons in the isopropyl groups are particularly susceptible to hydrogen abstraction.

Experimental Protocol: Detection of Peroxides

Regular testing for the presence of peroxides in stored this compound is crucial for laboratory safety.[12] Commercially available peroxide test strips provide a convenient and sensitive method for detection.

Materials:

-

This compound sample

-

Peroxide test strips (e.g., Quantofix®)

-

Clean, dry glass rod or pipette

Procedure:

-

Sample Application: Dip the end of a clean, dry glass rod or pipette into the this compound sample.

-

Strip Application: Touch the wetted end of the rod or pipette to the test pad on the peroxide test strip. Do not dip the strip directly into the bulk solvent to avoid contamination.

-

Reaction Time: Allow the test strip to develop for the time specified in the manufacturer's instructions (typically 15-60 seconds).

-

Color Comparison: Compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

-

Interpretation:

-

< 20 ppm: Generally considered safe for use.

-

20-100 ppm: Use with caution; avoid distillation or concentration.

-

> 100 ppm: Unsafe for use. Do not handle. Contact your institution's Environmental Health and Safety department for proper disposal procedures.

-

Applications in Drug Development and Research

This compound's properties make it a valuable solvent in the pharmaceutical industry.[13] It is used as an extraction solvent for isolating active pharmaceutical ingredients (APIs) from reaction mixtures and natural products.[13] Its moderate polarity and volatility are advantageous for purification processes such as crystallization.[13]

Experimental Workflow Summary

The overall workflow for the synthesis, purification, and safety testing of this compound is summarized in the following diagram.

Conclusion

This compound is a significant organic solvent with a well-defined molecular structure that dictates its physical properties and chemical reactivity. Its utility in various scientific and industrial fields, particularly in drug development, is well-established. However, its pronounced tendency to form explosive peroxides necessitates strict adherence to safety protocols for its handling, storage, and testing. This guide has provided a detailed overview of the key technical aspects of this compound, offering valuable information for researchers, scientists, and professionals in the pharmaceutical industry to ensure its safe and effective use.

References

- 1. Sciencemadness Discussion Board - Synthesis of Diisopropyl-ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - SEQENS [seqens.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. collaborate.princeton.edu [collaborate.princeton.edu]

- 9. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. This compound | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Permitted Daily Exposure for this compound as a Residual Solvent in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Diisopropyl Ether: An In-depth Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Diisopropyl ether (DIPE) is a secondary ether commonly utilized in laboratory settings as a versatile solvent. Its unique combination of properties, including moderate polarity, a wide liquid range, and limited water solubility, makes it a valuable tool in extraction, recrystallization, and various organic reactions. This guide provides a comprehensive overview of the primary laboratory applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their work.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use in the laboratory.

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₄O |

| Molar Mass | 102.177 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Odor | Sharp, sweet, ether-like |

| Density | 0.725 g/mL |

| Melting Point | -60 °C (-76 °F; 213 K) |

| Boiling Point | 68.5 °C (155.3 °F; 341.6 K) |

| Solubility in water | 2 g/L at 20 °C |

| Vapor Pressure | 119 mmHg (20 °C) |

| Flash Point | -28 °C (-18.4 °F) |

| Autoignition Temperature | 443 °C (829 °F) |

Note: Data compiled from various sources.

Key Laboratory Applications

This compound's utility in the lab is primarily centered around its capabilities as a solvent.

2.1. Liquid-Liquid Extraction

This compound is an effective solvent for the extraction of polar organic compounds from aqueous solutions.[1] Its low water solubility and lower density than water (0.725 g/mL) cause it to form the upper layer in extractions with aqueous solutions, facilitating easy separation. It is particularly useful for extracting compounds like phenols, ethanol, and acetic acid from water.[1]

Experimental Protocols: General Protocol for Liquid-Liquid Extraction

This protocol outlines the separation of a neutral organic compound from an aqueous solution.

Materials:

-

Separatory funnel

-

Beakers or Erlenmeyer flasks

-

This compound (peroxide-free)

-

Aqueous solution containing the target compound

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Preparation: Ensure the separatory funnel is clean, and the stopcock is closed and properly sealed.

-

Addition of Solutions: Pour the aqueous solution containing the compound to be extracted into the separatory funnel. Subsequently, add the this compound.

-

Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel.

-

Venting: Immediately after inversion, open the stopcock to release any pressure buildup. Close the stopcock and shake the funnel gently for 10-20 seconds. Vent again. Repeat this process several times.

-

Separation: Place the separatory funnel back in a ring stand and remove the stopper. Allow the two layers to separate completely. The less dense this compound layer will be on top.

-

Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.

-

Collection of Organic Layer: Pour the upper this compound layer out through the top of the separatory funnel into a clean flask. This prevents re-contamination with any residual aqueous layer in the stopcock.

-

Drying: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the collected organic layer to remove residual water.

-

Isolation: Decant or filter the dried organic solution into a round-bottom flask and remove the this compound using a rotary evaporator to yield the purified compound.

Mandatory Visualization: Liquid-Liquid Extraction Workflow

Caption: Workflow for a typical liquid-liquid extraction.

2.2. Recrystallization

This compound's wide liquid range makes it a useful solvent for recrystallization, a technique used to purify solid compounds.[1] The principle of recrystallization relies on the higher solubility of a compound in a hot solvent compared to a cold solvent.

Experimental Protocols: General Protocol for Recrystallization

Materials:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

This compound (peroxide-free)

-

Crude solid compound

Procedure:

-

Solvent Selection: In a test tube, determine if this compound is a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of this compound. Heat the mixture on a hot plate until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur. The cooling process can be further enhanced by placing the flask in an ice bath.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold this compound to remove any remaining impurities.

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Mandatory Visualization: Recrystallization Workflow

Caption: General workflow for recrystallization.

2.3. Reaction Solvent

This compound can serve as a reaction solvent in various organic syntheses.[2] It is relatively inert, which is advantageous when working with sensitive reagents.[2] However, its use in Grignard reactions is limited, as it has been shown to result in lower yields compared to other ethers like diethyl ether.

2.4. Chromatography

This compound is also utilized as a solvent in chromatographic techniques. Its solvent properties make it useful in both thin-layer chromatography (TLC) and column chromatography for the separation of organic compounds. It can also be used as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC). For instance, a mobile phase of this compound-methanol-21% aqueous ammonium hydroxide (96:4:0.1) has been used to assay dapsone.[3]

Safety Considerations: Peroxide Formation and Removal

A significant hazard associated with this compound is its tendency to form explosive peroxides upon exposure to air and light.[1] This process is more rapid for this compound than for diethyl ether.[1] Therefore, it is crucial to test for the presence of peroxides before use, especially before distillation or evaporation, and to remove them if present. It is recommended to test for peroxides every 3 months for this compound.[1]

Experimental Protocols: Peroxide Testing and Removal

A. Peroxide Testing

Materials:

-

Potassium iodide solution (10%)

-

Starch solution (optional)

-

Commercial peroxide test strips

Procedure (Potassium Iodide Method):

-

Add 1 mL of a freshly prepared 10% potassium iodide solution to 10 mL of this compound in a stoppered cylinder.

-

Shake the cylinder and observe the color of the aqueous layer.

-

A yellow to brown color indicates the presence of peroxides. A blue color will develop if a starch indicator is added in the presence of peroxides.

B. Peroxide Removal

Method 1: Activated Alumina

-

Pass the peroxide-containing this compound through a column packed with activated alumina.

-

The alumina will remove the peroxides.

-

Note: This method may also remove inhibitors, making the ether more susceptible to future peroxide formation.

Method 2: Ferrous Sulfate

-

Prepare a solution of 60 g of ferrous sulfate (FeSO₄) in 110 mL of water and add 6 mL of concentrated sulfuric acid.

-

Shake the peroxide-containing this compound with this solution in a separatory funnel.

-

The peroxides are reduced by the ferrous ions.

-

Separate the layers and wash the ether with water to remove any remaining acid and salts.

-

Dry the purified ether over a suitable drying agent.

Mandatory Visualization: Peroxide Management Workflow

Caption: Decision workflow for peroxide management.

This guide provides essential information for the safe and effective use of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and standard operating procedures before working with this or any other chemical.

References

An In-depth Technical Guide to the Synthesis of Diisopropyl Ether from Isopropyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diisopropyl ether (DIPE) from isopropyl alcohol (IPA), focusing on the core chemical principles, experimental methodologies, and relevant quantitative data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who require a thorough understanding of this process.

Introduction

This compound is a secondary ether with significant applications as a solvent and a gasoline additive.[1] Its synthesis primarily involves the acid-catalyzed dehydration of isopropyl alcohol.[2] This process, while straightforward in principle, is influenced by various factors including the choice of catalyst, reaction temperature, and pressure, all of which impact the yield and purity of the final product.[2] A key challenge in this synthesis is minimizing the competing elimination reaction that leads to the formation of propylene as a by-product.[3]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from isopropyl alcohol proceeds via an acid-catalyzed dehydration reaction. The generally accepted mechanism involves three key steps:

-

Protonation of the Alcohol: An isopropyl alcohol molecule is protonated by the acid catalyst to form a good leaving group (water).

-

Nucleophilic Attack: A second molecule of isopropyl alcohol acts as a nucleophile and attacks the protonated alcohol, displacing the water molecule in an SN2 reaction.

-

Deprotonation: The resulting protonated ether is deprotonated to yield this compound and regenerate the acid catalyst.[4]

Caption: Reaction mechanism for the acid-catalyzed synthesis of DIPE from IPA.

Experimental Protocols and Quantitative Data

The synthesis of this compound can be achieved through various methods, primarily differing in the catalyst employed. Below are detailed protocols and data for some common catalytic systems.

Solid acid catalysts, such as zeolites and ion-exchange resins, are frequently used in industrial settings due to their ease of separation and reduced corrosion issues.[5]

Experimental Protocol: Dehydration of Isopropyl Alcohol using a Zeolite Catalyst

This protocol is based on studies using modified zeolite catalysts.[6][7][8]

-

Catalyst Preparation: A natural zeolite is modified, for instance, by impregnation with a solution of a metal salt (e.g., nickel phosphate) to enhance its acidity and catalytic activity.[7][8]

-

Reaction Setup: The reaction is carried out in a reflux system. A round-bottom flask is charged with isopropyl alcohol and the prepared zeolite catalyst.[7][8]

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 150 °C) and maintained for a set duration (e.g., 3.5 hours) with continuous stirring.[7][8]

-

Product Isolation and Purification: After the reaction, the catalyst is separated by filtration. The liquid product mixture, containing DIPE, unreacted IPA, and water, is then purified by distillation.[2]

Quantitative Data for Zeolite-Catalyzed Synthesis

| Catalyst | Metal Loading (mEq/g) | Reaction Temp. (°C) | Isopropyl Alcohol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| Zeolite-Ni(H₂PO₄)₂ | 8 | 150 | 81.51 | 40.77 | 33.16 | [7][8] |

Experimental Workflow

Caption: General experimental workflow for DIPE synthesis using a solid acid catalyst.

Homogeneous catalysts like sulfuric acid are also effective but can present challenges in separation and potential for side reactions.[2][3]

Experimental Protocol: Dehydration of Isopropyl Alcohol using Sulfuric Acid

-

Reaction Setup: Isopropyl alcohol is placed in a distillation apparatus.

-

Catalyst Addition: Concentrated sulfuric acid is slowly added to the isopropyl alcohol with cooling and stirring.

-

Reaction and Distillation: The mixture is heated. As this compound forms, it is distilled off along with water and some unreacted isopropyl alcohol.

-

Purification: The distillate is washed with a basic solution (e.g., sodium hydroxide solution) to remove any acidic impurities, followed by washing with water. The organic layer is then dried over a suitable drying agent and redistilled to obtain pure this compound.

Note: The reaction temperature must be carefully controlled to favor ether formation over the dehydration to propylene.[3]

Industrial Production Considerations

On an industrial scale, the synthesis of this compound is often a continuous process.[5] Fixed-bed reactors containing solid-acid catalysts are commonly employed.[5] The process involves preheating the isopropyl alcohol feed, passing it through the catalytic reactor, and then separating the DIPE from water and unreacted alcohol in a series of distillation columns.[5] In well-optimized continuous systems, yields of DIPE can range from 80-90%.[5]

Industrially, DIPE is also obtained as a by-product in the production of isopropanol via the hydration of propylene.[1]

Safety Considerations

-

Peroxide Formation: this compound is known to form explosive peroxides upon exposure to air and light. Therefore, it should be stored in a cool, dark place and tested for the presence of peroxides before distillation or concentration.

-

Flammability: DIPE is a highly flammable liquid.

-

Toxicity: Appropriate personal protective equipment should be used when handling DIPE and the reagents for its synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. organic chemistry - Selectivity in dehydration of isopropyl alcohol to this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. homework.study.com [homework.study.com]

- 5. Di-Isopropyl Ether (DIPE): Understanding the Production Process [chemanalyst.com]

- 6. oiccpress.com [oiccpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enhanced Isopropyl Alcohol Conversion over Acidic Nickel Phosphate-Supported Zeolite Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acid-Catalyzed Dehydration for Di-isopropyl Ether (DIPE) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-isopropyl ether (DIPE) is a significant solvent and gasoline additive, the synthesis of which is predominantly achieved through the acid-catalyzed dehydration of isopropanol. This technical guide provides a comprehensive overview of the core principles governing this synthesis, detailing the reaction mechanisms, experimental protocols, and a comparative analysis of various catalytic systems. Quantitative data from multiple studies are systematically presented to allow for an informed selection of synthetic strategies. Furthermore, this guide illustrates key reaction pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and practical application of the described methodologies.

Introduction

Di-isopropyl ether (DIPE), a secondary ether, finds extensive application as a solvent in the pharmaceutical and chemical industries and as an oxygenate additive in gasoline to enhance the octane number. Its synthesis is primarily accomplished via the acid-catalyzed dehydration of isopropyl alcohol (IPA), a readily available and cost-effective starting material. This process involves the elimination of a water molecule from two molecules of isopropanol, leading to the formation of DIPE. The reaction is typically carried out in the liquid phase at elevated temperatures and pressures, employing a variety of acidic catalysts.